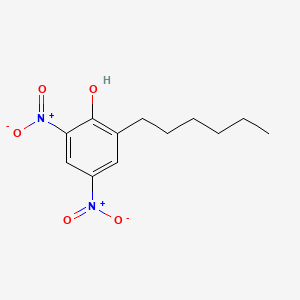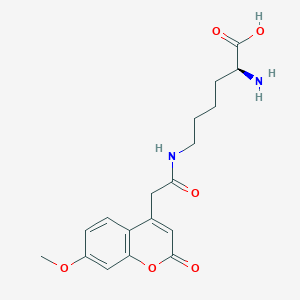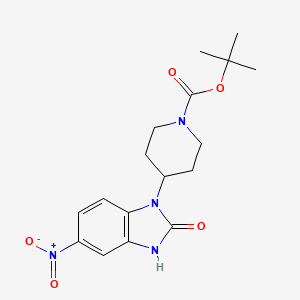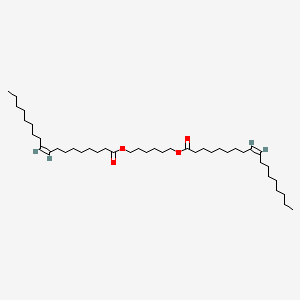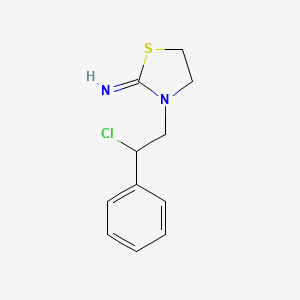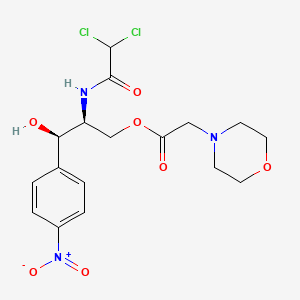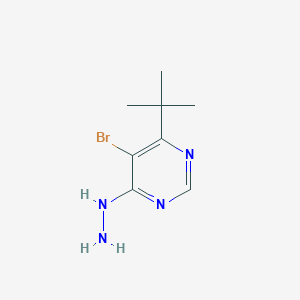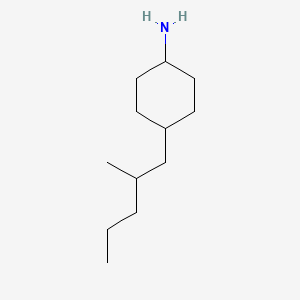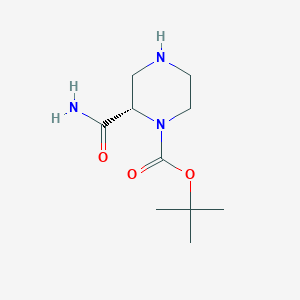
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine is a chemical compound that belongs to the class of azetidines and pyridines. This compound is characterized by the presence of an azetidine ring attached to a pyridine ring, which is further substituted with a bromine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and the pyridine ring contribute to its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to modulate various biological processes through its unique structure.
Comparison with Similar Compounds
2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine can be compared with other similar compounds, such as:
- 2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
These compounds share structural similarities but differ in their substitution patterns and functional groups. The unique combination of the azetidine ring and the bromine-substituted pyridine ring in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine |
InChI |
InChI=1S/C10H13BrN2O/c1-7-2-9(11)5-13-10(7)14-6-8-3-12-4-8/h2,5,8,12H,3-4,6H2,1H3 |
InChI Key |
HUOWYQZPIYMVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CNC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)

